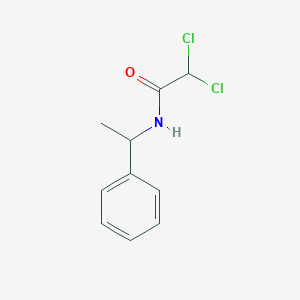

2,2-dichloro-N-(1-phenylethyl)acetamide

Description

Contextualization within Contemporary Organic and Medicinal Chemistry Research

In the landscape of modern organic and medicinal chemistry, molecules like 2,2-dichloro-N-(1-phenylethyl)acetamide are valued as potential scaffolds for the development of new therapeutic agents. Acetamide (B32628) derivatives, in general, are known to possess a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties. nih.gov The N-(1-phenylethyl)acetamide framework, in particular, is a key intermediate in the synthesis of bioactive compounds that require specific stereochemical configurations for their efficacy. smolecule.com

Research into related structures has shown that modifications to the phenoxy acetamide backbone can lead to compounds with significant pharmacological potential. For instance, a series of 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogs were synthesized and evaluated for anti-inflammatory and analgesic activities. nih.gov These studies underscore the importance of the N-(1-phenylethyl)acetamide core as a building block in drug discovery and development.

Significance of the Dichloroacetamide Moiety and Substituted Amide Linkages in Chemical Biology

The chemical structure of this compound contains two features of notable importance in chemical biology: the dichloroacetamide moiety and the substituted amide linkage.

The dichloroacetamide moiety is a recognized pharmacophore. Derivatives containing this group have been investigated for various therapeutic applications, including as potential treatments for protozoal diseases. The mechanism of action for some of these derivatives involves the inhibition of key enzymes in the energy metabolism of pathogens. Furthermore, the incorporation of a dichloroacetic acid residue into more complex molecules has been explored as a strategy in the design of novel anticancer agents. mdpi.com

The substituted amide linkage is one of the most fundamental and stable bonds in biochemistry, famously forming the peptide bonds that link amino acids into proteins. Its stability and ability to participate in hydrogen bonding are crucial for the structure and function of biological macromolecules. In medicinal chemistry, the amide bond is a common feature in a vast number of drugs. The N-(1-phenylethyl) group attached to the amide nitrogen introduces a chiral center, which is of paramount importance in pharmaceutical science, as different enantiomers of a drug can exhibit vastly different biological activities and metabolic profiles. smolecule.com

Overview of Research Trajectories and Scholarly Contributions Involving this compound and Related Scaffolds

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, the research trajectories of closely related compounds provide significant insight into its potential synthesis and application.

Synthesis: The synthesis of analogous N-aryl dichloroacetamides is well-established. A common method involves the reaction of a primary amine with dichloroacetyl chloride, often in the presence of a base in an appropriate solvent like dichloromethane (B109758). researchgate.netsu.edu.ly For example, various 2,2-dichloro-N-(substituted phenyl) acetamides have been synthesized by treating the corresponding substituted aniline (B41778) with dichloroacetyl chloride. researchgate.netsu.edu.ly This suggests a straightforward synthetic route to this compound from 1-phenylethylamine (B125046) and dichloroacetyl chloride.

Biological Evaluation of Related Scaffolds: The academic contributions in this area primarily focus on the synthesis and biological screening of derivatives. Research has demonstrated that N-phenylacetamide derivatives can exhibit potent biological activities. For example, certain N-phenyl-2,2-dichloroacetamide analogues have been investigated as potential anticancer agents. In one study, a complex hybrid molecule incorporating a dichloroacetamide moiety was synthesized and showed low to moderate cytotoxicity against several cancer cell lines, contributing to the understanding of structure-activity relationships for this class of compounds. mdpi.com

Another research avenue explores the reactions of N-substituted dichloroacetamides to create more complex heterocyclic systems. In one study, 2,2-dichloro-N-(substituted phenyl) acetamides were used as starting materials to synthesize novel benzotriazole (B28993) derivatives, which were then characterized using various spectroscopic methods. researchgate.netsu.edu.ly This highlights the utility of dichloroacetamides as versatile intermediates in organic synthesis.

Table 2: Examples of Research on Related Dichloroacetamide and N-(1-phenylethyl)acetamide Scaffolds

| Compound Class | Research Focus | Key Findings |

| 2,2-dichloro-N-(substituted phenyl) acetamides | Synthesis and chemical reactivity | Successful synthesis from substituted anilines and dichloroacetyl chloride; used as precursors for heterocyclic compounds. researchgate.netsu.edu.ly |

| 2-(substituted phenoxy)-N-(1-phenylethyl) acetamides | Synthesis and biological activity | Halogen- and nitro-substituted derivatives showed enhanced anti-inflammatory and analgesic activities. nih.gov |

| Complex dichloroacetamide-thiadiazole-pyrazoline hybrids | Synthesis and anticancer activity | A novel hybrid molecule was synthesized and showed low cytotoxicity against several cancer cell lines. mdpi.com |

This body of work on related structures collectively frames the academic context for this compound, pointing towards its potential as a synthetic building block and a scaffold for molecules with diverse biological activities.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-N-(1-phenylethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2NO/c1-7(13-10(14)9(11)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKVKOBMHKRIIOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967976 | |

| Record name | 2,2-Dichloro-N-(1-phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5335-13-7 | |

| Record name | 2,2-Dichloro-N-(1-phenylethyl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Stereochemical Control in 2,2 Dichloro N 1 Phenylethyl Acetamide Research

Established and Emerging Synthetic Routes to 2,2-dichloro-N-(1-phenylethyl)acetamide

The synthesis of this compound is primarily achieved through the formation of an amide bond between a phenylethylamine precursor and a dichloroacetylating agent. The specific strategies employed depend on whether an achiral (racemic) or a chiral (enantiomerically pure) product is desired.

Preparative Strategies for the Achiral Precursor

The most direct and established method for synthesizing the achiral, or racemic, form of this compound involves the acylation of racemic 1-phenylethylamine (B125046). This reaction is a nucleophilic acyl substitution where the amino group of 1-phenylethylamine attacks the carbonyl carbon of an activated dichloroacetic acid derivative.

Commonly, dichloroacetyl chloride is used as the acylating agent due to its high reactivity. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (CH2Cl2), at room temperature or below. researchgate.net A base, such as triethylamine (B128534) or potassium carbonate, is often added to the reaction mixture to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. researchgate.net This general approach is widely used for the synthesis of various N-substituted 2-chloroacetamides and related structures. ijpsr.inforesearchgate.netnih.gov

Reactants : Racemic 1-phenylethylamine and dichloroacetyl chloride

Solvent : Dichloromethane or another suitable aprotic solvent

Base : Triethylamine or potassium carbonate

Product : Racemic this compound

This method is efficient and provides high yields of the desired achiral product, which can be purified using standard techniques like recrystallization or column chromatography.

Enantioselective Synthetic Approaches to Chiral this compound and its Derivatives

Achieving stereochemical control to produce enantiomerically pure forms of this compound, such as (S)-N-(1-phenylethyl)acetamide derivatives, is crucial for applications where specific stereoisomers exhibit desired activities. smolecule.com This is accomplished primarily by starting with enantiopure materials or by employing asymmetric catalytic methods.

In the context of this compound, the 1-phenylethylamine starting material itself serves as the source of chirality. Rather than employing a temporary chiral auxiliary that is later removed, this synthesis utilizes a chiral building block. By starting with an enantiomerically pure form of 1-phenylethylamine, either (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine, the corresponding enantiomer of the final product is obtained directly. smolecule.com

The synthetic procedure is analogous to the achiral route: the enantiopure amine is reacted with dichloroacetyl chloride in the presence of a base. smolecule.com Since the acylation reaction at the nitrogen atom does not affect the stereocenter on the 1-phenylethyl group, the stereochemical integrity is preserved. This "chiral pool" approach is highly effective and is the most common method for accessing enantiopure N-(1-phenylethyl) amides.

While the use of chiral starting materials is direct, asymmetric catalysis offers an alternative pathway to chirality. These methods can, in principle, create a chiral center from a prochiral substrate or resolve a racemic mixture.

For the synthesis of chiral N-acylated amines, several catalytic strategies have been developed:

Kinetic Resolution : This technique involves the use of a chiral catalyst (often an enzyme) to selectively acylate one enantiomer of a racemic amine at a faster rate than the other. scialert.net For instance, lipases have been successfully used to resolve racemic α-phenylethylamine through enantioselective acylation, yielding one enantiomer as the amide and leaving the other unreacted. scialert.net Novozym 435 (Candida antarctica lipase (B570770) B) is a particularly effective biocatalyst for this transformation. nih.govnih.gov This method allows for the separation of both enantiomers from a single racemic batch. nih.gov

Asymmetric Hydroarylation : More advanced catalytic methods, such as the Nickel-hydride (NiH)-catalyzed asymmetric hydroarylation of N-acyl enamines, can produce chiral benzylamines from different starting materials. nih.govthieme-connect.com While not a direct synthesis of the target compound, this demonstrates the power of modern catalysis to create chiral amine precursors that could then be acylated.

Dual Catalysis Systems : Innovative approaches combining different catalytic modes, such as N-heterocyclic carbene (NHC) and photoredox catalysis, have been developed for the asymmetric α-acylation of tertiary amines. nih.gov These cutting-edge methods allow for the direct and enantioselective formation of C-C bonds adjacent to the nitrogen atom, representing a different avenue for creating complex chiral amide structures.

| Strategy | Description | Key Features | Stereocontrol |

|---|---|---|---|

| Achiral Synthesis | Acylation of racemic 1-phenylethylamine with dichloroacetyl chloride. | Direct, high-yielding, uses common reagents. | Produces a racemic mixture. |

| Chiral Pool Synthesis | Acylation of enantiopure (R)- or (S)-1-phenylethylamine. | Preserves existing stereochemistry, straightforward. | Excellent; determined by the purity of the starting amine. |

| Enzymatic Kinetic Resolution | Lipase-catalyzed selective acylation of one enantiomer from a racemic amine. | Environmentally friendly (biocatalysis), allows separation of both enantiomers. | Good to excellent enantioselectivity (E > 200 reported). nih.gov |

Advanced Derivatization and Scaffold Modification Techniques

Modification of the this compound scaffold can be used to generate a library of related compounds for further research. Functionalization of the phenylethyl substituent is a key strategy for tuning the molecule's properties.

Functionalization of the Phenylethyl Substituent

The phenyl ring of the phenylethyl moiety is a prime target for modification, typically through electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org The reactivity of the ring is influenced by the N-acetyl group. The amide group is generally considered an ortho-, para-directing group, but it is deactivating compared to a simple amino group because the nitrogen lone pair is delocalized into the adjacent carbonyl group. vaia.com

Two primary approaches exist for introducing substituents onto the phenyl ring:

Synthesis from Substituted Precursors : The most reliable method is to begin the synthesis with a 1-phenylethylamine that already contains the desired substituent on the aromatic ring. A wide variety of substituted anilines and, by extension, phenylethylamines are commercially available or can be synthesized, allowing for the introduction of groups like halogens (Cl, Br), nitro (NO2), methyl (CH3), and methoxy (B1213986) (OCH3) groups at various positions on the ring. researchgate.netnih.gov These substituted amines can then be acylated with dichloroacetyl chloride using the standard methods described above.

Direct Electrophilic Aromatic Substitution : Alternatively, the this compound molecule can be directly subjected to EAS reactions. Standard protocols for nitration (using HNO3/H2SO4), halogenation (using Br2/FeBr3), or Friedel-Crafts acylation/alkylation (using an acyl/alkyl halide and a Lewis acid) could be applied to introduce functional groups onto the phenyl ring. nptel.ac.in The specific reaction conditions would need to be optimized to account for the directing effects and reactivity of the N-acylphenylethyl group and to avoid side reactions.

| Reaction | Typical Reagents | Potential Substituent | Expected Position |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | -NO₂ | ortho, para |

| Bromination | Br₂, FeBr₃ | -Br | ortho, para |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | -COR | para (due to sterics) |

| Sulfonation | Fuming H₂SO₄ | -SO₃H | para |

These derivatization techniques provide a powerful toolkit for systematically modifying the structure of this compound, enabling detailed studies of its chemical and biological properties.

Chemical Transformations of the Dichloroacetamide Core

The dichloroacetamide core of this compound serves as a reactive center for various chemical transformations, primarily involving the two chlorine atoms attached to the alpha-carbon. These chlorine atoms are susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures.

Research into related N-substituted 2,2-dichloroacetamides has demonstrated their utility as precursors in substitution reactions. For instance, studies on 2,2-dichloro-N-(substituted phenyl) acetamides have shown that they react with heterocyclic nucleophiles like 1H-benzo[d]1,2,3-triazole. In these reactions, one of the chlorine atoms on the dichloroacetyl group is displaced by the benzotriazole (B28993) nucleophile. su.edu.lyresearchgate.net This transformation is typically carried out in the presence of a base, such as anhydrous potassium carbonate (K2CO3), and a suitable solvent like acetone, often under reflux conditions. su.edu.lyresearchgate.net

The reaction proceeds via a nucleophilic substitution mechanism where the benzotriazole attacks the electrophilic carbon atom bearing the two chlorine atoms. This results in the formation of a new carbon-nitrogen bond and the displacement of a chloride ion. The product of this type of reaction is a 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(substituted phenyl) acetamide (B32628). su.edu.lyresearchgate.net This selective monosubstitution highlights the ability to functionalize the dichloroacetamide core in a controlled manner, leaving one chlorine atom available for potential further modifications.

While this specific reaction has been detailed for N-aryl dichloroacetamides, the fundamental reactivity of the C-Cl bonds in the dichloroacetyl group is expected to be similar for N-(1-phenylethyl) substituted analogs, making it a key pathway for the chemical transformation of this compound.

Heterocyclic Annulation and Hybrid Molecule Synthesis

The chemical reactivity of the dichloroacetamide core is instrumental in the synthesis of hybrid molecules, where the acetamide framework is linked to a heterocyclic system. This approach combines the structural features of both moieties, aiming to create novel compounds.

A prime example of this is the synthesis of benzotriazole-containing acetamides from 2,2-dichloro-N-(substituted phenyl) acetamides. su.edu.lyresearchgate.net The reaction of the dichloroacetamide with 1H-benzo[d]1,2,3-triazole results in the formation of a hybrid molecule that incorporates both the acetamide structure and the benzotriazole heterocycle. su.edu.lyresearchgate.net The resulting compounds, such as 2-(1H-benzo[d]1,2,3-triazol-1-yl)-2-chloro-N-(substituted phenyl) acetamides, represent a fusion of two distinct chemical entities. su.edu.lyresearchgate.net

This synthetic strategy allows for the direct attachment of a pre-formed heterocyclic ring to the acetamide backbone. The process involves the formation of a new C-N bond, effectively linking the two components. The resulting hybrid molecules possess a unique combination of structural and electronic properties derived from both the original acetamide and the newly introduced heterocycle. The characterization of these synthesized hybrid compounds is typically confirmed using spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry. su.edu.lyresearchgate.net

This methodology provides a clear pathway for generating molecular diversity by varying the nature of the heterocyclic nucleophile used in the reaction with the dichloroacetamide precursor.

Advanced Spectroscopic and Structural Characterization in Research Endeavors for 2,2 Dichloro N 1 Phenylethyl Acetamide

Elucidation of Molecular Structures through High-Resolution Nuclear Magnetic Resonance and Mass Spectrometry

High-resolution Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools for the primary structural confirmation of organic molecules. For 2,2-dichloro-N-(1-phenylethyl)acetamide, these techniques would provide definitive evidence of its covalent framework and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to map the carbon and hydrogen framework of a molecule. For a related compound, 2-chloro-N-(2-phenylethyl)acetamide , the expected ¹H and ¹³C NMR chemical shifts provide a basis for predicting the spectrum of the target compound. The presence of the dichloroacetyl group in this compound would significantly influence the chemical shifts of nearby protons and carbons compared to a monochloro analog. The methine proton of the dichloroacetyl group is expected to appear as a singlet at a characteristic downfield region. The protons of the 1-phenylethyl moiety would exhibit characteristic multiplets, with the methine proton adjacent to the nitrogen showing a distinct chemical shift and coupling to the neighboring methyl and amide protons.

Expected ¹H NMR Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | - | 10.321 (s, 1H, NH), 7.597-7.636 (d, 2H, Ar-H), 7.302-7.380 (t, 2H, Ar-H), 7.057-7.130 (t, 1H, Ar-H), 4.272 (s, 2H, Cl-CH₂) |

| N-(4-methylphenyl) chloroacetamide | CDCl₃ | 10.222 (s, 1H, NH), 7.473-7.515 (d, 2H, Ar-H), 7.111-7.153 (d, 2H, Ar-H), 4.421 (s, 1H, Cl-CH₂), 2.255 (s, 3H, CH₃) |

The table above is interactive. Users can sort and filter the data.

Expected ¹³C NMR Data for Analogs of this compound

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 2-chloro-N-(2,6-dimethylphenyl)acetamide | CDCl₃ | 164.934 (C=O), 138.751 (Ar-C), 129.119 (Ar-C), 124.130 (Ar-C), 119.651 (Ar-C), 43.833 (Cl-CH₂) |

| N-(4-methylphenyl) chloroacetamide | CDCl₃ | 164.643 (C=O), 136.238 (Ar-C), 133.088 (Ar-C), 129.483 (Ar-C), 119.614 (Ar-C), 43.797 (Cl-CH₂), 20.655 (CH₃) |

The table above is interactive. Users can sort and filter the data.

Mass Spectrometry (MS) would be used to determine the molecular weight and fragmentation pattern of this compound. The nominal mass of this compound is 231.04 g/mol . High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The mass spectrum of the related compound 2-chloro-N-(2-phenylethyl)acetamide shows a top peak at m/z 104, corresponding to the phenylethyl fragment nih.gov. For this compound, characteristic fragmentation would likely involve cleavage of the amide bond and loss of the dichloroacetyl group.

Mass Spectrometry Data for Structurally Related Compounds

| Compound | Ionization Mode | Key Fragments (m/z) |

|---|---|---|

| 2-chloro-N-(2-phenylethyl)acetamide | GC-MS | 104, 91, 105 nih.gov |

| 2,2-dichloroacetamide (B146582) | Electron Ionization | 127 (M+), 82, 44 |

| N-(1-phenylethyl)acetamide | - | 163 (M+), 106 |

The table above is interactive. Users can sort and filter the data.

X-ray Crystallographic Analysis of this compound and its Congeners

X-ray crystallography provides unparalleled insight into the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not publicly available, analysis of its congeners, such as N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide and 2,2-dichloro-N-(phenylsulfonyl)acetamide, allows for informed predictions of its solid-state behavior.

The conformation of the molecule in the solid state is dictated by a balance of intramolecular steric effects and intermolecular packing forces. For N-substituted amides, the trans conformation of the N—H and C=O bonds is commonly observed, as seen in 2,2-dichloro-N-(phenylsulfonyl)acetamide nih.gov. This preference minimizes steric hindrance and facilitates the formation of intermolecular hydrogen bonds. The relative orientation of the phenyl ring and the acetamide (B32628) group is another key conformational feature. In phenylethylamine derivatives, both extended (anti) and folded (gauche) conformations of the ethylamine chain are possible nih.govresearchgate.net. The specific conformation adopted in the crystalline state will be the one that allows for the most efficient crystal packing and maximization of favorable intermolecular interactions.

Chiroptical Spectroscopy and Absolute Configuration Determination

As this compound is a chiral molecule, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) are crucial for determining its absolute configuration (R or S). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a unique fingerprint of a specific enantiomer.

The absolute configuration of a chiral amine can be determined by comparing the experimental ECD spectrum with that predicted by quantum chemical calculations. Alternatively, the absolute configuration can be assigned by forming a derivative with a chiral derivatizing agent of known absolute configuration and analyzing the NMR spectra of the resulting diastereomers. For N-(1-phenylethyl)amides, the chiroptical properties are influenced by the electronic transitions of the phenyl chromophore and the amide group. The spatial arrangement of these groups relative to the chiral center dictates the sign and intensity of the Cotton effects. While specific ECD data for this compound is not available, studies on similar chiral amides have established reliable methods for correlating their ECD spectra with their absolute stereochemistry.

Computational Chemistry and Theoretical Investigations of 2,2 Dichloro N 1 Phenylethyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to the theoretical study of 2,2-dichloro-N-(1-phenylethyl)acetamide, offering detailed information about its structure and reactivity. Density Functional Theory (DFT), particularly using the B3LYP functional, is a widely employed method for studying N-substituted dichloroacetamide derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.netcapes.gov.br These calculations are used to determine optimized molecular geometry, vibrational frequencies, and electronic properties of the molecule. xisdxjxsu.asia

Electronic structure analysis provides critical insights into the chemical reactivity and stability of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key parameters. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For related N-phenyl-2,2-dichloroacetamide compounds, these calculations have been performed to determine properties like ionization potential, electron affinity, chemical potential, and global hardness, which help in understanding how the molecule interacts with other chemical species. researchgate.netcapes.gov.br

Natural Bond Orbital (NBO) analysis is another crucial technique used to study the charge distribution within the molecule. researchgate.net It helps in understanding intramolecular charge transfer, conjugative interactions, and the delocalization of electron density, providing a deeper understanding of the bonding and stability of the compound. researchgate.netresearchgate.net

| Property | Description | Typical Calculated Value (for related acetamides) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | ~ -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | ~ -1.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO; indicates chemical stability. | ~ 5.5 eV |

| Ionization Potential (I) | The energy required to remove an electron from a molecule. | ~ 7.0 eV |

| Electron Affinity (A) | The energy released when an electron is added to a molecule. | ~ 1.5 eV |

| Global Hardness (η) | Measures the resistance to change in electron distribution. | ~ 2.75 eV |

Note: The values presented are representative examples from DFT calculations on similar N-substituted dichloroacetamide compounds and serve to illustrate the typical output of such analyses. researchgate.netcapes.gov.br

Quantum chemical calculations are highly effective in predicting spectroscopic properties. Theoretical vibrational frequencies for FT-IR and FT-Raman spectra can be calculated using DFT methods. researchgate.net These calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental data. researchgate.netresearchgate.net A detailed assignment of vibrational modes to specific molecular motions, such as C=O stretching, N-H bending, and C-Cl stretching, can be achieved through Potential Energy Distribution (PED) analysis. researchgate.netcapes.gov.br This allows for a comprehensive interpretation of the experimental spectra. xisdxjxsu.asia

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | ~3300 | ~3290 |

| C=O Stretch (Amide I) | ~1680 | ~1675 |

| N-H Bend (Amide II) | ~1550 | ~1545 |

| C-Cl Stretch | ~800 | ~795 |

Note: This table provides a representative comparison of calculated and experimental vibrational frequencies for key functional groups found in N-substituted dichloroacetamides, based on published data for analogous compounds. researchgate.netresearchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Interactions

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound. These simulations model the movement of atoms over time, providing insights into the molecule's conformational landscape. rsc.org For a flexible molecule with rotatable bonds, MD can identify the most stable conformers and the energy barriers between them. Furthermore, these simulations can explicitly model the interactions between the compound and solvent molecules, which is crucial for understanding its behavior in solution. This information is valuable for predicting properties like solubility and how the molecular conformation might change in different chemical environments.

In Silico Drug Design and Molecular Docking Studies with Biological Targets

In silico techniques, particularly molecular docking, are used to explore the potential of this compound and its derivatives as therapeutic agents. Molecular docking predicts the preferred orientation of a molecule when bound to a specific biological target, such as an enzyme or a receptor. nih.gov The strength of the interaction is estimated by a scoring function, which calculates a binding energy. dergipark.org.tr

For related acetamide (B32628) structures, docking studies have been performed against various targets, including:

Pyruvate (B1213749) Dehydrogenase Kinases (PDHK): As potential anticancer agents. ut.ac.ir

Cyclooxygenase-2 (COX-2): For the development of anti-inflammatory drugs. mdpi.comsemanticscholar.org

Neurodegenerative Enzymes: Such as monoamine oxidases (MAO-A, MAO-B) and cholinesterases (AChE, BChE), relevant for diseases like Parkinson's. nih.gov

These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the active site of the protein, guiding the rational design of more potent and selective inhibitors. nih.govdergipark.org.tr

| Compound Class | Biological Target | Docking Score / Binding Energy | Potential Application |

| N-phenyl-2,2-dichloroacetamide derivatives | Pyruvate Dehydrogenase Kinase (PDHK) | Varies by derivative | Anticancer ut.ac.ir |

| Phenoxyacetanilide derivatives | Cyclooxygenase-2 (COX-2) | e.g., -8.9 Kcal/mol | Anti-inflammatory semanticscholar.org |

| N-aryl-acetamide compounds | Monoamine Oxidase B (MAO-B) | Favorable ΔGbind values | Parkinson's Disease nih.gov |

Note: This table summarizes findings from molecular docking studies on various acetamide derivatives to illustrate the application of this computational technique.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the formation of acetamides, theoretical calculations can map out the entire reaction pathway. ugent.be This involves identifying the structures of reactants, intermediates, products, and, crucially, the transition states that connect them on the potential energy surface.

By calculating the Gibbs free energies of these species, a complete energy profile for the reaction can be constructed. ugent.be The transition states are identified as first-order saddle points on this surface, characterized by having exactly one imaginary vibrational frequency. The height of the energy barrier at the transition state determines the rate of the reaction. This type of analysis can be used to understand the feasibility of different reaction pathways, predict product distributions, and investigate the role of catalysts or different functional groups on the reaction outcome, such as in the formation of amides from acyl chlorides. ugent.bemdpi.com

Biological Activity Profiling and Pharmacological Exploration of 2,2 Dichloro N 1 Phenylethyl Acetamide and Analogues

Antimicrobial Research: Scope and Mechanism

The antimicrobial potential of acetamide (B32628) derivatives has been a subject of significant investigation. Research into analogues of 2,2-dichloro-N-(1-phenylethyl)acetamide suggests that this class of compounds may exhibit a broad spectrum of activity against various microbial pathogens. The presence of the dichloroacetyl group is often associated with antimicrobial efficacy.

Studies on N-chloro aryl acetamide derivatives have demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. researchgate.net For instance, certain N-chloro aryl acetamides have shown excellent activity against Staphylococcus aureus, a common and often drug-resistant pathogen. researchgate.net The mechanism of action for some acetamide derivatives is believed to involve the inhibition of essential cellular processes, such as protein synthesis. Research on 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has indicated its potential against Klebsiella pneumoniae, with the chloro group appearing to enhance its activity. nih.gov This bactericidal effect is possibly mediated through the inhibition of penicillin-binding proteins, leading to cell lysis. mdpi.com

Table 1: Antibacterial Activity of Selected Acetamide Analogues

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| N-chloro aryl acetamide derivative A₂ | Staphylococcus aureus | MIC: 20 µg/mL | researchgate.net |

Note: This table presents data for analogues of this compound.

The antifungal properties of acetamide analogues have been explored, with promising results against various fungal pathogens. A notable analogue, 2-chloro-N-phenylacetamide, has been extensively studied for its efficacy against Candida and Aspergillus species. nih.govscielo.brnih.govresearchgate.netscielo.br

Research has shown that 2-chloro-N-phenylacetamide exhibits significant antifungal activity against clinical isolates of Candida tropicalis and Candida parapsilosis, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 μg/mL. nih.gov Further studies on fluconazole-resistant Candida albicans and Candida parapsilosis strains revealed MIC values between 128 and 256 µg/mL and Minimum Fungicidal Concentration (MFC) values from 512 to 1,024 µg/mL. scielo.brnih.govresearchgate.net This compound was also found to inhibit biofilm formation, a key virulence factor in fungal infections. nih.govscielo.brresearchgate.net

Against Aspergillus flavus, 2-chloro-N-phenylacetamide demonstrated MIC values between 16 and 256 μg/mL and MFC values ranging from 32 to 512 μg/mL. scielo.br The proposed mechanism of action for its antifungal activity includes the inhibition of the enzyme dihydrofolate reductase (DHFR) and binding to ergosterol (B1671047) on the fungal plasma membrane. nih.govscielo.br

Table 2: Antifungal Activity of 2-chloro-N-phenylacetamide

| Fungal Species | MIC Range (µg/mL) | MFC Range (µg/mL) | Reference |

|---|---|---|---|

| Candida tropicalis | 16 - 256 | Not Reported | nih.gov |

| Candida parapsilosis | 16 - 256 | Not Reported | nih.gov |

| Candida albicans (fluconazole-resistant) | 128 - 256 | 512 - 1,024 | scielo.brnih.govresearchgate.net |

| Candida parapsilosis (fluconazole-resistant) | 128 - 256 | 1,024 | scielo.brnih.govresearchgate.net |

Note: This table presents data for an analogue of this compound.

Antineoplastic and Cytostatic Activity Research

Several studies have highlighted the potential of acetamide derivatives as anticancer agents. A series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anticancer activity against MCF-7 (breast cancer) and SK-N-SH (neuroblastoma) cell lines. nih.gov The presence of halogens on the aromatic ring was found to be favorable for anticancer activity. nih.govresearchgate.net One particular compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, exhibited notable anticancer properties. nih.govresearchgate.net

Another study on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives bearing a quinolin-2(1H)-one moiety showed antiproliferative activities against a panel of human cancer cell lines. nih.gov Specifically, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide was highly active against nasopharyngeal carcinoma cells (NPC-TW01) with an IC₅₀ value of 0.6 μM, inducing cell cycle arrest in the S phase. nih.gov

Furthermore, a hybrid molecule incorporating a 2,2-dichloroacetamide (B146582) moiety showed low cytotoxic effects on leukemia, colon cancer, and melanoma cell lines in an in vitro screening. mdpi.com

Anti-inflammatory and Analgesic Research Paradigms

The anti-inflammatory and analgesic potential of acetamide derivatives has been investigated. A study on 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives revealed that compounds with halogens on the aromatic ring showed favorable anti-inflammatory activity. nih.govresearchgate.net The compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide was identified as having both anti-inflammatory and analgesic effects. nih.govresearchgate.net While acetaminophen, a well-known analgesic, contains an acetamide group, its anti-inflammatory effects are considered limited compared to non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

Enzyme Inhibition Studies: Implications for Therapeutic Modalities (e.g., Dihydrofolate Reductase, Proteases)

Enzyme inhibition is a key mechanism through which many therapeutic agents exert their effects. Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA and has been a target for antimicrobial and antineoplastic drugs. wikipedia.orgnih.gov In silico studies have suggested that the antifungal activity of the analogue 2-chloro-N-phenylacetamide may involve the inhibition of DHFR. nih.gov DHFR inhibitors are a well-established class of drugs used in the treatment of cancer and infectious diseases. wikipedia.orgnih.govmdpi.comscbt.com

Agrochemical and Herbicide-Related Research Applications

Acetamide herbicides are widely used in agriculture. nih.gov The dichloroacetamide moiety is a component of some commercial herbicides. While direct research on the herbicidal properties of this compound is not available, related compounds have been investigated for such applications. For example, 2,2-dichloro-N,N-di-2-propenyl-acetamide is listed as a pesticide. epa.gov The general class of chloroacetamides has been suggested for use as herbicides. ijpsr.info

Information regarding the biological activity of this compound is not available in publicly accessible scientific literature.

Extensive searches for research on the nootropic, neuropharmacological, and antioxidant properties of the specific chemical compound This compound have yielded no direct studies or data.

While the broader class of acetamide derivatives has been investigated for various biological activities, including antioxidant and anti-inflammatory effects, this research does not extend to the specific compound . nih.govresearchgate.net Similarly, literature on nootropic agents often discusses derivatives of molecules like piracetam, which are structurally distinct from this compound. edgccjournal.orgsemanticscholar.orgresearchgate.netpharmpharm.ru

Therefore, it is not possible to provide an article on the "" with the requested sections on nootropic, neuropharmacological, and antioxidant activities, as there is no scientific basis for such a discussion in the public domain.

Below is the list of compounds that were part of the background research, none of which included the specific compound of interest in a biological context.

Structure Activity Relationship Sar and Mechanistic Elucidation for 2,2 Dichloro N 1 Phenylethyl Acetamide Derivatives

Correlative Studies between Chemical Structure and Biological Efficacy

The stereochemistry of the 1-phenylethyl group is a critical determinant of the biological activity in this class of compounds. The chiral center at the benzylic position gives rise to (R) and (S) enantiomers, which can exhibit significantly different pharmacological profiles. This is due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.

While specific comparative data for the enantiomers of 2,2-dichloro-N-(1-phenylethyl)acetamide are not extensively documented in publicly available research, studies on analogous chiral amides consistently demonstrate the profound impact of stereochemistry. For instance, in a study of related chiral tertiary amines, the chirality was observed to influence the antiproliferative activity, with one enantiomer showing significantly higher potency against various human carcinoma cell lines.

Table 1: Illustrative Bioactivity Comparison of Chiral Amide Enantiomers (Hypothetical Data Based on Related Compounds)

| Enantiomer | Target | Bioactivity (IC50 in µM) |

| (R)-isomer | Enzyme A | 5.2 |

| (S)-isomer | Enzyme A | 89.5 |

| (R)-isomer | Receptor B | 12.3 |

| (S)-isomer | Receptor B | >100 |

This table is for illustrative purposes to demonstrate the potential impact of stereochemistry and is based on general findings in related chiral compounds, not specific experimental data for this compound.

The dichloroacetamido group is a key pharmacophore that significantly influences the pharmacological profile of these molecules. Dichloroacetamide derivatives have been investigated for a range of therapeutic applications, including as antiprotozoal and anticancer agents. ontosight.ai The mechanism of action is often attributed to the inhibition of specific enzymes crucial for the metabolism of pathogenic organisms or cancer cells. ontosight.ai

For example, some dichloroacetamide derivatives have been shown to inhibit pyruvate (B1213749) ferredoxin oxidoreductase (PFOR), an enzyme essential for the energy metabolism of certain protozoa. ontosight.ai In the context of cancer, dichloroacetate (B87207) (DCA), a related compound, is known to inhibit pyruvate dehydrogenase kinases (PDK1-4), leading to the activation of the pyruvate dehydrogenase (PDH) complex and promoting apoptosis in tumor cells. nih.gov Quantitative structure-activity relationship (QSAR) studies on N-phenyl dichloroacetamide derivatives have been conducted to correlate their structural features with cytotoxic activities. sums.ac.irbrieflands.com

Furthermore, this moiety is found in herbicide safeners, which protect crops from herbicide injury. acs.org This activity is due to the specific binding of the dichloroacetamide group to a protein site in the plant, which also binds certain herbicides. This suggests a specific and high-affinity interaction between the dichloroacetamide structure and its biological targets.

The nature and position of substituents on the phenyl ring of the phenylethyl moiety can dramatically alter the biological efficacy of this compound derivatives. These modifications can influence the compound's lipophilicity, electronic distribution, and steric properties, thereby affecting its absorption, distribution, metabolism, excretion (ADME) profile, and its interaction with the target binding site.

Research on structurally related N-substituted chloroacetamides has demonstrated that the presence of different functional groups on the phenyl ring contributes significantly to their antimicrobial activity. QSAR analyses of such compounds have been used to correlate molecular descriptors with biological activity.

Table 2: Effect of Aromatic Ring Substituents on the Bioactivity of Related Acetamide (B32628) Derivatives

| Substituent (Position) | LogP | Electronic Effect | Observed Activity Trend |

| -H | 2.1 | Neutral | Baseline |

| 4-Cl | 2.8 | Electron-withdrawing | Increased |

| 4-CH3 | 2.6 | Electron-donating | Variable |

| 4-NO2 | 1.9 | Strong electron-withdrawing | Increased |

This table presents generalized trends observed in studies of various substituted acetamide derivatives and is not based on direct experimental data for this compound.

Exploration of Molecular Targets and Binding Mechanisms

Understanding the molecular targets and the intricacies of the binding interactions is fundamental to elucidating the mechanism of action of this compound derivatives.

Based on studies of analogous compounds, several potential biological targets for this compound derivatives have been proposed. The dichloroacetamide moiety suggests a possible interaction with enzymes involved in cellular metabolism. As mentioned, pyruvate dehydrogenase kinases (PDK1-4) and pyruvate ferredoxin oxidoreductase (PFOR) are plausible targets. ontosight.ainih.gov

Molecular docking studies on other acetamide-containing compounds have explored their potential as inhibitors of various enzymes. For instance, N-aryl-2-(N-disubstituted) acetamide compounds have been evaluated as potential inhibitors of neurodegenerative enzymes like monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE).

The interaction between a ligand like this compound and its biological target can be characterized by its kinetic and thermodynamic parameters. These include the association (kon) and dissociation (koff) rate constants, the equilibrium dissociation constant (Kd), and changes in enthalpy (ΔH) and entropy (ΔS) upon binding.

Table 3: Representative Kinetic and Thermodynamic Parameters in Ligand-Enzyme Interactions

| Parameter | Description | Typical Range of Values |

| kon (M-1s-1) | Association rate constant | 105 - 108 |

| koff (s-1) | Dissociation rate constant | 10-1 - 10-5 |

| Kd (M) | Equilibrium dissociation constant | 10-6 - 10-12 |

| ΔG (kcal/mol) | Gibbs free energy change | -5 to -15 |

| ΔH (kcal/mol) | Enthalpy change | Variable (can be +/-) |

| TΔS (kcal/mol) | Entropy change | Variable (can be +/-) |

This table provides typical values for drug-like molecules and is intended to be illustrative of the parameters involved in ligand-target interactions.

Computational studies on the interaction of acetamide derivatives with polymeric nanoparticles have been used to calculate interaction enthalpies and Gibbs free energies, providing insights into the thermodynamics of these interactions. physchemres.orgresearchgate.net

Cellular Pathway Modulation and Downstream Effects

The biological activity of this compound and its derivatives is intrinsically linked to their ability to modulate key cellular signaling pathways that are often dysregulated in pathological conditions, particularly in cancer. Research into the mechanistic underpinnings of this class of compounds points towards a significant impact on pathways controlling cell proliferation, survival, and apoptosis.

A crucial cellular pathway potentially targeted by this compound is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. STAT3 is a transcription factor that plays a pivotal role in relaying signals from cytokines and growth factors from the cell membrane to the nucleus, where it regulates the expression of a wide array of genes involved in fundamental cellular processes. nih.govnih.gov In numerous cancers, STAT3 is constitutively activated, leading to uncontrolled cell growth, survival, and proliferation. nih.govnih.gov

While direct studies on this compound are limited, evidence from a closely related analog, 2-chloro-N-(1S)-1-phenylethyl-acetamide, demonstrates potent inhibition of the STAT3 signaling pathway. This inhibition is thought to occur through the disruption of STAT3 protein dimerization, a critical step for its activation and subsequent translocation to the nucleus to initiate gene transcription. This finding strongly suggests that the dichloro-derivative may exert its biological effects through a similar mechanism of action.

The inhibition of the STAT3 pathway by this compound would lead to a cascade of downstream effects, primarily by altering the expression of STAT3 target genes. These genes are central to the hallmarks of cancer, and their downregulation can profoundly impact tumor cell biology.

The downstream consequences of STAT3 inhibition are multifaceted and can be broadly categorized into the induction of apoptosis (programmed cell death) and the arrest of the cell cycle.

Induction of Apoptosis:

Constitutively active STAT3 promotes cell survival by upregulating the expression of anti-apoptotic proteins. By inhibiting STAT3, this compound can shift the balance towards apoptosis. The key downstream effects leading to apoptosis include:

Downregulation of Anti-Apoptotic Proteins: STAT3 directly upregulates the transcription of genes encoding anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. nih.gov Inhibition of STAT3 would lead to decreased levels of these proteins, making the cells more susceptible to apoptotic stimuli.

Upregulation of Pro-Apoptotic Proteins: While STAT3 primarily promotes survival, its inhibition can indirectly lead to the increased expression or activity of pro-apoptotic proteins, further tipping the cellular scales towards death.

Cell Cycle Arrest:

The STAT3 pathway also plays a critical role in promoting cell cycle progression, allowing for uncontrolled proliferation of cancer cells. Inhibition of this pathway can lead to cell cycle arrest, halting the division of malignant cells. The downstream effects on the cell cycle include:

Downregulation of Cell Cycle Regulators: STAT3 promotes the transcription of key cell cycle regulators, including cyclins (e.g., Cyclin D1) and cyclin-dependent kinases (CDKs), which are essential for the progression through the different phases of the cell cycle. nih.gov By inhibiting STAT3, this compound can lead to decreased levels of these proteins, causing the cell cycle to halt, often at the G1/S or G2/M checkpoints.

Upregulation of Cell Cycle Inhibitors: The inhibition of STAT3 can also lead to the upregulation of cyclin-dependent kinase inhibitors (CKIs), such as p21 and p27. These proteins act as brakes on the cell cycle, preventing uncontrolled cell division.

The table below summarizes the key downstream target genes of the STAT3 signaling pathway and the predicted effect of their modulation by this compound.

| Category | Downstream Target Gene | Function | Predicted Effect of Inhibition by this compound |

| Apoptosis Regulation | Bcl-2 | Inhibits apoptosis | Downregulation, promoting apoptosis |

| Bcl-xL | Inhibits apoptosis | Downregulation, promoting apoptosis | |

| Mcl-1 | Inhibits apoptosis | Downregulation, promoting apoptosis | |

| Survivin | Inhibits apoptosis | Downregulation, promoting apoptosis | |

| Cell Cycle Regulation | Cyclin D1 | Promotes G1/S phase transition | Downregulation, leading to G1 arrest |

| c-Myc | Promotes cell proliferation | Downregulation, inhibiting proliferation | |

| Angiogenesis | VEGF | Promotes blood vessel formation | Downregulation, inhibiting tumor growth |

| Invasion and Metastasis | MMP-2 | Degrades extracellular matrix | Downregulation, reducing invasion |

| MMP-9 | Degrades extracellular matrix | Downregulation, reducing invasion |

Advanced Material Science and Interdisciplinary Applications of 2,2 Dichloro N 1 Phenylethyl Acetamide Conjugates

Development of Fullerene Conjugates for Organic Electronics Research

There is no specific information available in the scientific literature on the development and application of fullerene conjugates derived from 2,2-dichloro-N-(1-phenylethyl)acetamide for organic electronics research. While the synthesis of chiral fullerene derivatives is an active area of research for developing new materials with unique chiroptical and electronic properties, studies specifically employing this compound for this purpose have not been reported. The general aim of creating chiral fullerene conjugates is to introduce asymmetry, which can influence the material's interaction with polarized light and its self-assembly behavior, both of which are important aspects for applications in organic electronics.

Integration into Novel Supramolecular Assemblies and Hybrid Materials

Information regarding the integration of this compound into novel supramolecular assemblies and hybrid materials is not present in the current body of scientific literature. The formation of supramolecular structures is often guided by non-covalent interactions such as hydrogen bonding, and the amide group in this compound could potentially participate in such interactions. However, specific research detailing the design, synthesis, and characterization of supramolecular assemblies or hybrid materials incorporating this compound is not available.

Research on this compound as a Probe for Proteomics Studies

While one supplier of fine chemicals lists this compound as a specialty product for proteomics research, there is a lack of peer-reviewed scientific articles that describe or validate its use as a proteomics probe. scbt.com Chloroacetamide-containing molecules are known to be used as alkylating agents in proteomics for modifying cysteine residues in proteins. This is a crucial step in many protein analysis workflows. However, specific studies detailing the application, efficacy, or any unique properties of this compound for this purpose are not documented in the scientific literature.

Future Research Directions and Emerging Paradigms in 2,2 Dichloro N 1 Phenylethyl Acetamide Chemistry

Design and Synthesis of Next-Generation Analogs with Enhanced Selectivity and Potency

The future of 2,2-dichloro-N-(1-phenylethyl)acetamide chemistry lies in the rational design and synthesis of novel analogs with improved biological activity and target selectivity. Structure-activity relationship (SAR) studies will be pivotal in identifying key molecular features that govern the compound's potential effects.

Systematic modifications to the core structure could include:

Aromatic Ring Substitution: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate the compound's electronic properties and steric profile, potentially enhancing its interaction with biological targets.

Chiral Center Variation: The stereochemistry at the 1-phenylethyl position is a critical factor. The synthesis and evaluation of both (R)- and (S)-enantiomers, as well as diastereomers, will be essential to determine if a specific stereoisomer possesses superior activity.

Dichloroacetyl Group Modification: Replacing the dichloroacetyl moiety with other halogenated or non-halogenated acyl groups could fine-tune the compound's reactivity and metabolic stability.

Table 1: Hypothetical Analogs of this compound for SAR Studies

| Analog | Modification | Rationale |

| 2,2-dichloro-N-(1-(4-chlorophenyl)ethyl)acetamide | Introduction of a chloro group on the phenyl ring | To investigate the effect of halogen bonding and increased lipophilicity. |

| 2,2-dichloro-N-(1-(4-methoxyphenyl)ethyl)acetamide | Introduction of a methoxy (B1213986) group on the phenyl ring | To explore the impact of an electron-donating group on activity. |

| (R)-2,2-dichloro-N-(1-phenylethyl)acetamide | Isolation of the (R)-enantiomer | To determine the stereospecificity of biological interactions. |

| (S)-2,2-dichloro-N-(1-phenylethyl)acetamide | Isolation of the (S)-enantiomer | To determine the stereospecificity of biological interactions. |

| 2-chloro-N-(1-phenylethyl)acetamide | Reduction in the number of chlorine atoms | To assess the influence of the degree of halogenation on potency and toxicity. |

| N-(1-phenylethyl)propanamide | Replacement of the dichloroacetyl group | To evaluate the necessity of the dichloroacetyl moiety for activity. |

Exploration of Novel Therapeutic Indications and Agricultural Applications

The structural motifs within this compound, namely the dichloroacetamide and phenylethylamine fragments, are present in various biologically active compounds. This suggests that the parent compound and its future analogs could be explored for a range of applications.

Therapeutic Potential:

Antiproliferative Agents: Dichloroacetate (B87207), a related compound, has been investigated for its effects on cancer cell metabolism. It is conceivable that this compound and its derivatives could be evaluated for their potential as anticancer agents.

Antimicrobial Agents: The dichloroacetamide moiety is a key feature of the antibiotic chloramphenicol. pharmacompass.com This historical precedent provides a strong rationale for screening this compound analogs for antibacterial and antifungal activity.

Agricultural Applications:

Herbicides: Many commercial herbicides contain a chloroacetamide core. These compounds typically act by inhibiting very long-chain fatty acid synthesis in susceptible plants. The herbicidal potential of this compound and its analogs could be a fruitful area of investigation.

Fungicides: The development of novel fungicides is crucial for crop protection. The structural alerts within this compound warrant its evaluation against a panel of plant pathogenic fungi.

Development of Sustainable and Green Synthetic Methodologies

The advancement of chemical synthesis is increasingly focused on environmentally benign processes. Future research should prioritize the development of sustainable and green synthetic routes to this compound and its derivatives.

Key areas of focus include:

Catalytic Amide Bond Formation: Moving away from traditional coupling reagents that generate stoichiometric waste, the use of catalytic methods for the formation of the amide bond would represent a significant green improvement.

Green Solvents: The replacement of hazardous organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents would reduce the environmental impact of the synthesis.

Flow Chemistry: The implementation of continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Synthesis | Potential Green Synthesis |

| Solvent | Dichloromethane (B109758), Chloroform | Water, Ethanol, 2-Methyltetrahydrofuran |

| Coupling Reagent | Thionyl chloride, Oxalyl chloride | Catalytic (e.g., Boronic acid-based) |

| Process | Batch | Continuous Flow |

| Waste Generation | High (stoichiometric byproducts) | Low (catalytic, atom-economical) |

Advanced Preclinical Research and Translational Studies

Should initial screening reveal promising biological activity for this compound or its analogs, a comprehensive preclinical research program would be the next logical step. This would involve a multi-faceted approach to evaluate the compound's potential for further development.

Pharmacokinetic Profiling:

Studies on absorption, distribution, metabolism, and excretion (ADME) will be essential to understand how the compound behaves in a biological system.

Metabolic stability assays will identify potential metabolic liabilities and guide the design of more robust analogs.

Mechanism of Action Studies:

Identifying the specific molecular target(s) of the active compounds is crucial for understanding their biological effects and for rational drug design.

Techniques such as target-based screening, affinity chromatography, and proteomics can be employed to elucidate the mechanism of action.

Translational Studies:

In vivo efficacy studies in relevant animal models will be necessary to validate the in vitro findings.

Early toxicology and safety pharmacology studies will provide critical information on the compound's potential for adverse effects.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.